molecular formula C17H15N B8803851 1-(4-Biphenylyl)cyclobutanecarbonitrile

1-(4-Biphenylyl)cyclobutanecarbonitrile

Cat. No.: B8803851
M. Wt: 233.31 g/mol
InChI Key: PKJFKQGOLUQZKZ-UHFFFAOYSA-N
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Description

1-(4-Biphenylyl)cyclobutanecarbonitrile is a cyclobutane-based nitrile derivative featuring a biphenylyl substituent. Cyclobutanecarbonitriles are often explored in pharmaceutical intermediates due to their reactivity and stereochemical rigidity .

Properties

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

1-(4-phenylphenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C17H15N/c18-13-17(11-4-12-17)16-9-7-15(8-10-16)14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2

InChI Key

PKJFKQGOLUQZKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variation on the Aromatic Ring

Halogenated derivatives of cyclobutanecarbonitrile demonstrate how substituents modulate physicochemical properties:

Compound Substituent Molecular Formula Molecular Weight Key Properties/Applications
1-(4-Chlorophenyl)cyclobutanecarbonitrile 4-Cl C₁₁H₁₀ClN 191.66 Intermediate in organic synthesis
1-(4-Bromophenyl)cyclobutanecarbonitrile 4-Br C₁₁H₁₀BrN 236.11 Pharmaceutical intermediate
1-(4-Fluorophenyl)cyclobutanecarbonitrile 4-F C₁₁H₁₀FN 175.20 Requires 2–8°C storage

Key Observations :

  • Positional Isomerism : 1-(2-Chlorophenyl)cyclobutanecarbonitrile (CAS 28049-59-4) exhibits distinct steric and electronic effects compared to para-substituted analogs, which may alter reactivity in coupling reactions.

Cycloalkane Ring Size

Replacing cyclobutane with cyclopentane (e.g., 1-(4-Biphenylyl)cyclopentanecarbonitrile, CAS 95275-64-2) reduces ring strain, affecting stability and synthetic accessibility:

Property Cyclobutane (Target) Cyclopentane
Ring Strain High Moderate
Molecular Formula C₁₇H₁₅N (inferred) C₁₈H₁₇N
Molecular Weight ~233.31 (calculated) 247.33

Implications :

  • Cyclopentane derivatives may exhibit improved thermal stability but reduced reactivity in ring-opening reactions.

Styryl vs. Biphenylyl Modifications

Styryl-substituted analogs (e.g., (E)-1-(4-methylstyryl)cyclobutanecarbonitrile) introduce conjugated double bonds, altering electronic properties:

  • Synthesis : Nickel-catalyzed hydrocyanation yields 64% of the styryl derivative .
  • Spectroscopy : Distinct ¹H-NMR signals (δ 6.20–6.66 ppm for vinyl protons) highlight conjugation effects .
  • Applications : Styryl groups may enhance fluorescence or photostability for material science applications.

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